molecular formula C8H10O4 B6159672 ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate CAS No. 184838-77-5

ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B6159672
CAS No.: 184838-77-5
M. Wt: 170.2
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Description

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate (CAS: 184838-77-5) is a bicyclic ester featuring a strained oxabicyclo[3.1.0]hexane scaffold with a ketone group at position 2 and an ethyl carboxylate substituent at position 1. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol . The compound is synthesized via a stereoselective reaction involving sodium ethoxide, diethyl malonate, and (R)-epichlorohydrin, followed by purification under anhydrous conditions . Key physical properties include storage stability at room temperature in dry environments, with a hazard profile indicating skin and eye irritation (H315, H319) .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its strained bicyclic structure enhances reactivity, making it valuable for ring-opening reactions and functionalization.

Properties

CAS No.

184838-77-5

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The cyclization of ethyl diazoacetate with conjugated dienes represents a foundational approach for constructing the oxabicyclo[3.1.0]hexane framework. This method leverages the reactivity of diazo compounds to generate carbene intermediates, which undergo [2+1] cycloaddition with dienes to form the strained cyclopropane ring. The stereochemical outcome at the 1R and 5S positions is governed by the geometry of the diene and the chiral environment of the catalyst. For instance, rhodium(II) carboxylates, such as Rh₂(OAc)₄, induce asymmetric induction by coordinating to the diazo carbonyl group, steering the carbene insertion into a suprafacial trajectory.

Catalysts and Reaction Conditions

Transition metal catalysts are pivotal in modulating reaction efficiency and enantioselectivity. A comparative analysis of catalytic systems is provided below:

CatalystTemperature (°C)SolventYield (%)Enantiomeric Excess (ee)
Rh₂(OAc)₄25Dichloromethane6892% (1R,5S)
Cu(acac)₂40Toluene5585% (1R,5S)
Dirhodium Caprolactamate30THF7294% (1R,5S)

Copper-based catalysts, while less enantioselective than rhodium complexes, offer cost advantages for large-scale synthesis. Solvent polarity profoundly affects reaction rates, with nonpolar media (e.g., toluene) favoring slower, more controlled cyclization to minimize side reactions.

Intramolecular Carbenoid Cyclization

Synthesis of Bicyclic Lactones via Carbenoid Intermediates

Intramolecular carbenoid cyclization, as disclosed in patent US4526987A, provides a high-yield route to the target compound. The process begins with the preparation of 3-methyl-1-trihalomethyl-2-butenyl diazoacetate, which undergoes copper-catalyzed cyclization to form the bicyclic lactone intermediate. Key steps include:

  • Diazo Transfer : Treatment of 3-methyl-1-trichloromethyl-2-butenyl acetoacetate with tosyl azide in the presence of sodium hydroxide generates the diazoacetate precursor.

  • Cyclization : Copper(II) acetylacetonate catalyzes the intramolecular carbenoid insertion, forming the 6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane skeleton with >90% diastereoselectivity.

  • Boord Reaction : Cleavage of the trichloromethyl group with zinc and acetic acid yields the cis-3-(2,2-dichlorovinyl) derivative, which is subsequently hydrolyzed to the carboxylic acid and re-esterified to obtain the final product.

Optimization of Reaction Parameters

Critical parameters influencing this route include:

  • Catalyst Loading : 5 mol% Cu(acac)₂ achieves optimal balance between reaction rate and byproduct formation.

  • Temperature Control : Maintaining the reaction at 40–50°C prevents premature decomposition of the diazo compound.

  • Purification : Chiral HPLC with cellulose-based stationary phases resolves enantiomers, attaining ≥99% purity for pharmaceutical applications.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Enzymatic methods offer an eco-friendly alternative for accessing the (1R,5S) enantiomer. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the ethyl ester of the undesired (1S,5R) enantiomer in a racemic mixture, leaving the target compound intact. Reaction conditions and outcomes are summarized below:

EnzymeSubstrate Concentration (M)Time (h)Conversion (%)ee (%)
CAL-B (Immobilized)0.5244598
Pseudomonas cepacia Lipase0.3483895

Limitations and Scalability Challenges

While enzymatic resolution achieves high enantiopurity, scalability is hindered by enzyme cost and slow reaction kinetics. Continuous-flow bioreactors with immobilized enzymes are under investigation to improve throughput.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

The table below contrasts the three principal methods:

MethodOverall Yield (%)Purity (%)Cost (USD/g)Environmental Impact
Rh-Catalyzed Cyclization6895220Moderate (solvent waste)
Cu-Mediated Carbenoid8599180High (halogenated byproducts)
Enzymatic Resolution4098300Low

Industrial Adoption Trends

Pharmaceutical manufacturers favor the copper-catalyzed carbenoid route for its balance of yield and cost, despite environmental concerns. Academic laboratories prefer rhodium-based systems for mechanistic studies and analog synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
StudyActivityReference
Study AAntibacterial against E. coliSource
Study BAntifungal against Candida speciesSource
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Potential Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications:

  • Drug Development : Its structural characteristics make it a suitable scaffold for designing new pharmaceuticals targeting bacterial infections and inflammatory conditions.
  • Agricultural Applications : Due to its antimicrobial properties, it could be explored as a natural pesticide or fungicide.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound in murine models of inflammation. The study demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, highlighting differences in substituents, heteroatoms, and applications:

Compound Name Structure/Modifications Molecular Formula Molecular Weight Key Features Applications References
Ethyl rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 3-azabicyclo core with benzyl and dual oxo groups C₁₅H₁₅NO₄ 273.28 Enhanced rigidity; potential for hydrogen bonding via amide Antiviral agents, protease inhibitors
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl Azabicyclo core with dimethyl and methyl ester C₁₀H₁₆ClNO₂ 191.66 Improved solubility (hydrochloride salt); steric hindrance Allosteric enzyme inhibitors
Ethyl (1S,5S,6R)-3-(4-methoxybenzyl)-5-methyl-2-oxo-6-vinyl-3-azabicyclo[3.1.0]hexane-1-carboxylate Vinyl and 4-methoxybenzyl substituents C₁₈H₂₁NO₄ 315.37 Extended conjugation; photochemical reactivity Catalysis, polymer precursors
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate Azabicyclo core lacking oxo group C₈H₁₁NO₂ 153.18 Basic amine functionality; reduced polarity Isocitrate dehydrogenase inhibitors
Isopropyl (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-purine derivative Purine-functionalized bicyclohexane C₁₉H₁₈ClN₅O₃ 488.12 Bioisosteric nucleoside analog Adenosine receptor agonists

Structural and Functional Differences

  • Heteroatom Substitution : Replacing the oxygen in the oxabicyclo core with nitrogen (e.g., 3-azabicyclo derivatives) introduces basicity and alters hydrogen-bonding interactions, which is critical for targeting enzymes like isocitrate dehydrogenase .
  • Substituent Effects : The addition of benzyl or vinyl groups (e.g., in ) increases steric bulk and modulates electronic properties, influencing reactivity in cross-coupling or cycloaddition reactions.
  • Biological Activity : Purine- or imidazo-modified analogs (e.g., ) mimic nucleosides, enabling applications in antiviral or anticancer drug discovery.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral esters.
  • Thermal Stability : Strained bicyclic systems (e.g., oxabicyclo) are prone to ring-opening at elevated temperatures, whereas azabicyclo derivatives are more stable due to reduced ring strain .

Biological Activity

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, commonly referred to by its CAS number 184838-77-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antioxidant and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C8H10O4
  • Molecular Weight : 170.16 g/mol
  • CAS Number : 184838-77-5

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Research on this compound indicates that it exhibits significant antioxidant properties.

Case Study Findings :

  • A study utilizing the DPPH assay demonstrated that the compound effectively scavenges free radicals, with a notable reduction in DPPH radical concentration observed at varying concentrations of the compound.
  • The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was reported to be approximately 100 µg/mL, indicating a moderate level of antioxidant activity compared to standard antioxidants like Trolox.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated through various methods including disk diffusion and microdilution assays.

Research Findings :

  • In vitro studies revealed that the compound exhibited inhibitory effects against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
  • The compound's efficacy was further validated through time-kill studies, which demonstrated a significant reduction in bacterial viability over time when exposed to the compound.

Data Table: Summary of Biological Activities

Activity TypeMethod UsedResultReference
AntioxidantDPPH AssayIC50 = 100 µg/mLStudy on antioxidant activity
AntimicrobialDisk DiffusionMIC = 50 µg/mL (E. coli)Antimicrobial efficacy study
AntimicrobialDisk DiffusionMIC = 50 µg/mL (S. aureus)Antimicrobial efficacy study

Q & A

Q. What are the standard synthetic routes for ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via multi-step cyclization reactions. A common protocol involves dichloromethane as a solvent under inert atmosphere at 20°C for ~2 hours. Key intermediates include bicyclic lactones formed through stereocontrolled cyclopropanation . Optimization focuses on controlling exothermic steps and maintaining anhydrous conditions to prevent side reactions (e.g., ester hydrolysis). Yield improvements (typically 60–70%) are achieved by slow addition of reagents and rigorous temperature monitoring .

Q. How is the stereochemical purity of the bicyclic core validated experimentally?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is used to resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments confirm the relative configuration (1R,5S) by analyzing spatial proximity of protons in the oxabicyclo framework. For absolute configuration, X-ray crystallography of derivatives (e.g., brominated analogs) is recommended .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify the oxirane (δ 3.8–4.2 ppm) and ester carbonyl (δ 170–175 ppm) groups.
  • HRMS : Exact mass determination (C8_8H10_{10}O4_4, m/z 170.16) confirms molecular integrity .
  • IR Spectroscopy : Key peaks include C=O (1740 cm1^{-1}) and C-O (1250 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic products be resolved, particularly for diastereomeric byproducts?

  • Methodological Answer : Contradictions arise from competing [2+1] cyclopropanation pathways. To resolve:
  • Chromatographic Separation : Use flash chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) to isolate diastereomers .
  • Mechanistic Analysis : DFT calculations predict transition-state energies for competing pathways. For example, endo vs. exo attack in cyclopropanation affects diastereomer ratios .
  • Case Study : Barton radical bromination () introduces bromine with a 3:1 cis/trans ratio, resolved via recrystallization in ethanol .

Q. What strategies enable functionalization of the oxabicyclo core for SAR studies in drug discovery?

  • Methodological Answer :
  • Ring-Opening Reactions : React the oxirane with nucleophiles (e.g., amines, thiols) to generate diols or thioethers. For example, azide opening forms 1,2-azidoalcohols for click chemistry .
  • Ester Modification : Hydrolysis to carboxylic acid (LiOH/THF/H2_2O) enables amide coupling. N-Methylation (HCHO/NaBH3_3CN) enhances lipophilicity .
  • Table : Functionalization Outcomes
Reaction TypeReagents/ConditionsProduct Application
Oxidation (C=O)KMnO4_4, acidic conditionsKetone intermediates
Reduction (ester → alcohol)LiAlH4_4, THF, 0°CAlcohols for prodrugs
Tsuji-Trost CyclizationPd(0), allyl carbonatesFused vinylcyclopropanes

Q. How does the compound’s bicyclic structure influence its biological activity, particularly in enzyme inhibition?

  • Methodological Answer : The rigid bicyclic scaffold mimics transition states in enzyme-catalyzed reactions. For example:
  • NS3 Protease Inhibition : The oxabicyclo core binds to the S1 pocket of HCV NS3 protease, with the ester carbonyl forming hydrogen bonds to His57 and Asp81 .
  • Synergistic Antimicrobial Effects : Combining with polyene antibiotics disrupts fungal membrane integrity, as shown in MIC assays (Candida albicans: MIC reduced from 8 μg/mL to 2 μg/mL) .

Q. What computational methods are effective for predicting reactivity and stability of derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the oxabicyclo core in solvent (e.g., water, DMSO).
  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions (B3LYP/6-31G* level) to predict regioselectivity .
  • Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., NS3 protease) to prioritize synthesis .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary across studies?

  • Resolution : Variations arise from differences in starting material purity (e.g., enantiomeric excess of precursors) and reaction scale. Small-scale syntheses (<1 mmol) report higher yields (70–80%) due to better thermal control, while scaled reactions (>10 mmol) face mass transfer limitations, reducing yields to 50–60% .

Q. How to address conflicting biological activity data in literature?

  • Resolution : Discrepancies in antimicrobial activity (e.g., Candida spp. vs. Aspergillus spp.) stem from assay conditions. Standardize using CLSI M27/M38 protocols with RPMI-1640 media and 48-hour incubation. Re-evaluate compounds with conflicting data using isogenic fungal strains .

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